molecular formula C4H12ClNO2 B15256756 2-Aminobutane-1,3-diol hydrochloride

2-Aminobutane-1,3-diol hydrochloride

Cat. No.: B15256756
M. Wt: 141.60 g/mol
InChI Key: REMZWDMWHINGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminobutane-1,3-diol hydrochloride is a chemical compound with the molecular formula C4H12ClNO2. It is a derivative of butanediol, where an amino group is attached to the second carbon atom. This compound is known for its hygroscopic nature and is often used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobutane-1,3-diol hydrochloride can be achieved through several methods. One common approach involves the reduction of 2-nitrobutane-1,3-diol using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out in an ethanol solvent at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-nitrobutane-1,3-diol. This process is optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Aminobutane-1,3-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Aminobutane-1,3-diol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminobutane-1,3-diol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-propanediol: Similar in structure but with a shorter carbon chain.

    2-Aminobutane-1,4-diol: Similar but with the amino group attached to the fourth carbon atom.

    2-Aminoglycerol: Contains an additional hydroxyl group.

Uniqueness

2-Aminobutane-1,3-diol hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research .

Properties

Molecular Formula

C4H12ClNO2

Molecular Weight

141.60 g/mol

IUPAC Name

2-aminobutane-1,3-diol;hydrochloride

InChI

InChI=1S/C4H11NO2.ClH/c1-3(7)4(5)2-6;/h3-4,6-7H,2,5H2,1H3;1H

InChI Key

REMZWDMWHINGKS-UHFFFAOYSA-N

Canonical SMILES

CC(C(CO)N)O.Cl

Origin of Product

United States

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